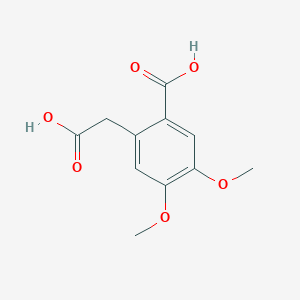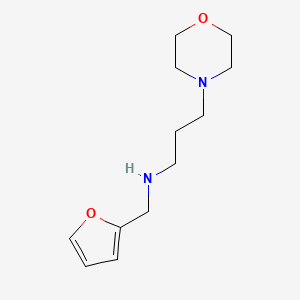![molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7](/img/structure/B1307240.png)
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is an organic compound with the molecular formula C14H16N2O2S2 and a molecular weight of 308.42 g/mol . It is a yellow solid that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane[2][2]. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves a multi-step process:
Step 1: 2-Amino-5-methoxybenzenethiol is reacted with a carbon nucleophile to form 2-(2-Methoxybenzenethiol)-5-methoxyaniline[][2].
Step 2: The intermediate product is then reacted with sodium sulfide to yield this compound[][2].
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques[2][2].
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of thiol-containing monomers.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized as a dye intermediate and in the synthesis of metal complexes and photosensitive compounds[][2].
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves its ability to form disulfide bonds, which can influence protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes. This interaction can affect various molecular pathways and cellular processes .
Comparison with Similar Compounds
- **2-[(2-Amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
- **2-Amino-5-methoxybenzenethiol
- **2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Uniqueness: this compound is unique due to its specific combination of amino, methoxy, and dithio functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVTUVEXHHEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396599 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-36-7 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)


